molecular formula C17H17ClN6O2 B116390 2-Oxo-Zoniporide Hydrochloride CAS No. 372078-42-7

2-Oxo-Zoniporide Hydrochloride

Cat. No. B116390
M. Wt: 372.8 g/mol
InChI Key: OPNQWOPWCHKKNA-UHFFFAOYSA-N
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Description

2-Oxo-Zoniporide Hydrochloride is a compound that falls under the category of cardiac drugs and beta blockers . It is available in a neat product format . The compound has a molecular weight of 372.81 and a molecular formula of C17H16N6O2•HCl .


Synthesis Analysis

The synthesis of 2-Oxo-Zoniporide Hydrochloride involves a practical bacterial biotransformation system, ecoAO . This system is a cell paste of MoCo-producing Escherichia coli strain TP1017 expressing human Aldehyde Oxidase (AO). It exhibits specific activity toward known substrates, including zoniporide, which it transforms into 2-oxo-zoniporide .


Molecular Structure Analysis

The molecular structure of 2-Oxo-Zoniporide Hydrochloride is represented by the formula C17H16N6O2•HCl . This indicates that the compound contains 17 carbon atoms, 16 hydrogen atoms, 6 nitrogen atoms, 2 oxygen atoms, and one chloride ion .


Chemical Reactions Analysis

The ecoAO system is capable of biotransforming known AO-metabolized drugs, including zoniporide, into their respective metabolites . In the case of zoniporide, it is transformed into 2-oxo-zoniporide .


Physical And Chemical Properties Analysis

2-Oxo-Zoniporide Hydrochloride is a solid compound . It should be stored at -20° C . The compound has a melting point of >280° C (dec.) .

Scientific Research Applications

Aldehyde Oxidase Activity in Human Skin

  • Study Focus : Investigating the activity of aldehyde oxidase (AO) in human skin, which metabolizes drugs like Zoniporide to 2-oxo-zoniporide.
  • Findings : Demonstrated significant activity of AO in human skin, suggesting its role in cutaneous drug metabolism.
  • Relevance : Highlights the skin's capacity to metabolize therapeutic drugs like Zoniporide, impacting their efficacy and safety.
  • Reference : (Manevski et al., 2014).

Metabolism and Excretion of Zoniporide in Humans

  • Study Focus : Examining the excretion and metabolism of Zoniporide in humans, particularly the formation of 2-oxozoniporide.
  • Findings : Identified 2-oxozoniporide as a major metabolite in humans, suggesting the central role of AO in Zoniporide metabolism.
  • Relevance : Provides insights into the human-specific metabolic pathways for Zoniporide.
  • Reference : (Dalvie et al., 2010).

Structural Influence on Zoniporide Metabolism

  • Study Focus : Investigating how structural variations affect the metabolism of Zoniporide.
  • Findings : Concluded that specific structural elements in Zoniporide are crucial for its AO-catalyzed oxidation to 2-oxozoniporide.
  • Relevance : Assists in understanding the molecular interactions critical for Zoniporide's metabolism, which can inform drug design.
  • Reference : (Dalvie et al., 2012).

ecoAO: Study of Human Aldehyde Oxidases in Drug Metabolism

  • Study Focus : Developing a bacterial system (ecoAO) for studying human AO's role in drug metabolism.
  • Findings : Demonstrated the utility of ecoAO in metabolizing drugs like Zoniporide to 2-oxo-zoniporide.
  • Relevance : Provides a practical tool for predicting drug metabolism, improving the understanding of drugs like Zoniporide in the human body.
  • Reference : (Paragas et al., 2017).

Interspecies Variation in Zoniporide Metabolism

  • Study Focus : Comparing Zoniporide metabolism across different species.
  • Findings : Found significant variations in how species metabolize Zoniporide, with some species lacking the ability to convert it to 2-oxozoniporide.
  • Relevance : Offers insights into species-specific responses to Zoniporide, crucial for its application in both human medicine and veterinary practices.
  • Reference : (Dalvie et al., 2013).

Safety And Hazards

The safety data sheet for 2-Oxo-Zoniporide Hydrochloride indicates that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122) .

Future Directions

The ecoAO system, which is used in the synthesis of 2-Oxo-Zoniporide Hydrochloride, promises to provide easy access to metabolites with the potential to improve pharmacokinetic clearance predictions and guide drug development . This suggests that 2-Oxo-Zoniporide Hydrochloride and similar compounds could play a significant role in future pharmaceutical research and development.

properties

IUPAC Name

5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2.ClH/c18-17(19)22-16(25)11-8-20-23(15(11)9-4-5-9)13-3-1-2-12-10(13)6-7-14(24)21-12;/h1-3,6-9H,4-5H2,(H,21,24)(H4,18,19,22,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNQWOPWCHKKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-Zoniporide Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Manevski, KK Balavenkatraman, B Bertschi… - Drug Metabolism and …, 2014 - ASPET
… The 4-hydroxycarbazeran, 2-oxo-zoniporide hydrochloride, triclosan O-sulfate sodium salt, and triclosan O-β-d-glucuronide sodium salt were acquired from Toronto Research …
Number of citations: 34 dmd.aspetjournals.org
KK Katyayan, YH Hui - Xenobiotica, 2019 - Taylor & Francis
… 7-sulfate sodium salt, genistein 7-β-D-glucuronide, losartan carboxylic acid, losartan N2-glucuronide, N-desethyl sunitinib, N-desmethyl sildenafil, 2-oxo-zoniporide hydrochloride). …
Number of citations: 7 www.tandfonline.com

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